[(3-Fluoro-5-methylphenyl)methyl](2-methoxyethyl)amine
Description
(3-Fluoro-5-methylphenyl)methylamine is a secondary amine featuring a benzyl group substituted with fluorine at the 3-position and a methyl group at the 5-position of the phenyl ring, coupled with a 2-methoxyethylamine moiety. Such methods are commonly employed for structurally related amines, as seen in the synthesis of menthol glycinates and other aryl-substituted amines .
The compound’s structural features—fluorine (electron-withdrawing), methyl (electron-donating), and methoxyethyl (polar, hydrophilic)—impart unique physicochemical properties.
Properties
IUPAC Name |
N-[(3-fluoro-5-methylphenyl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-9-5-10(7-11(12)6-9)8-13-3-4-14-2/h5-7,13H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXFMGXJVVEQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)CNCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Fluoro-5-methylphenyl)methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (3-Fluoro-5-methylphenyl)methylamine features a fluoro-substituted aromatic ring and a methoxyethyl amine group. The presence of the fluorine atom and methoxy groups significantly influences its reactivity and biological properties.
The biological activity of (3-Fluoro-5-methylphenyl)methylamine is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, while the methoxy group modulates activity through steric effects. These interactions can lead to alterations in biochemical pathways, contributing to its observed effects.
Biological Activities
Research indicates that (3-Fluoro-5-methylphenyl)methylamine exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory capabilities, which may be linked to its ability to modulate immune responses.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Cytotoxicity | Growth inhibition in cancer cell lines |
Case Study: Antimicrobial Activity
In a study investigating the antimicrobial properties of (3-Fluoro-5-methylphenyl)methylamine, researchers found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating its potential as a therapeutic agent against bacterial infections.
Case Study: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory effects of the compound. In vitro assays revealed that treatment with (3-Fluoro-5-methylphenyl)methylamine led to decreased levels of pro-inflammatory cytokines in cultured immune cells. This suggests that the compound may modulate immune responses through specific signaling pathways.
Comparison with Similar Compounds
The biological activity of (3-Fluoro-5-methylphenyl)methylamine can be compared to similar compounds within the same class. For instance:
| Compound Name | Unique Features |
|---|---|
| (3-Fluoro-4-methylphenyl)methylamine | Variation in methyl position affecting activity |
| (2-Fluoro-5-methoxyphenyl)methylamine | Different substitution pattern influencing efficacy |
These comparisons highlight how slight modifications in structure can lead to significant changes in biological activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares (3-Fluoro-5-methylphenyl)methylamine with key analogs from the evidence:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Biological/Physicochemical Notes | Reference |
|---|---|---|---|---|---|
| (3-Fluorophenyl)methylamine | C10H14FNO | 183.22 | 3-Fluorophenyl, 2-methoxyethyl | Lower lipophilicity vs. 5-methyl analog | |
| (4-Methoxyphenyl)methylamine | C11H14F3NO | 233.23 | 4-Methoxyphenyl, 2,2,2-trifluoroethyl | Enhanced electron-withdrawing effects | |
| [1-(2-Methoxy-5-methylphenyl)ethyl][(4-methoxyphenyl)methyl]amine | C18H23NO2 | 285.38 | Dual methoxy groups, methylphenyl | Higher molecular weight, steric bulk | |
| {[2-(4-Chloro-3-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine | C15H12ClF2NO | 295.71 | Chloro, fluoro substituents | Halogen-rich, potential pesticidal activity |
Key Observations:
- Methoxyethyl vs. Trifluoroethyl : Replacing 2-methoxyethyl with 2,2,2-trifluoroethyl (as in ) increases electronegativity, which could alter binding affinity in enzyme inhibition (e.g., HDACs) but reduce solubility.
- Halogenated Analogs : Compounds with multiple halogens (e.g., ) exhibit higher molecular weights and logP values, suggesting applications in agrochemicals or antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
